Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-
Description
The compound Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- (hereafter referred to as Compound A) is a trans-cyclohexanol derivative featuring a pyrimidine ring substituted with a chloro group at position 2 and a trimethylsilyl (TMS)-ethynyl group at position 3. The TMS-ethynyl group may enhance lipophilicity and metabolic stability, while the chloro substituent could influence binding affinity .
Properties
Molecular Formula |
C15H22ClN3OSi |
|---|---|
Molecular Weight |
323.89 g/mol |
IUPAC Name |
4-[[2-chloro-5-(2-trimethylsilylethynyl)pyrimidin-4-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C15H22ClN3OSi/c1-21(2,3)9-8-11-10-17-15(16)19-14(11)18-12-4-6-13(20)7-5-12/h10,12-13,20H,4-7H2,1-3H3,(H,17,18,19) |
InChI Key |
TWHGEHXYFZAZNC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(N=C1NC2CCC(CC2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and trimethylsilyl ethynyl groups, and subsequent coupling with cyclohexanol. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in cyclohexanol can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Variations in Pyrimidine-Substituted Cyclohexanol Derivatives
The following table highlights key structural differences between Compound A and three related analogs:
Key Observations :
- Substituent Diversity: While all compounds share a pyrimidine-cyclohexanol core, substituent variations dictate their biological targets. For example, UNC2250’s morpholine-pyridinyl group enhances solubility and target specificity for methylases, whereas Compound A’s TMS-ethynyl group may improve membrane permeability .
- Chloro vs.
Physicochemical Properties and Stability
Cyclohexanol derivatives exhibit distinct physicochemical profiles based on substituents:
Analysis :
- Stability : The TMS group may protect against metabolic degradation, whereas UNC2250’s morpholine moiety could confer pH-dependent instability .
Biological Activity
Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- (CAS Number: 1621619-11-1) is a complex organic compound that is gaining attention in medicinal chemistry due to its unique structural features. This article provides an in-depth examination of its biological activity, including potential pharmacological applications, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 323.89 g/mol. Its structure includes a cyclohexanol backbone integrated with a pyrimidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂ClN₃OSi |
| Molecular Weight | 323.89 g/mol |
| CAS Number | 1621619-11-1 |
Biological Activity
Research indicates that cyclohexanol derivatives can exhibit various biological activities, including:
- Antimicrobial Properties : Studies suggest that compounds with halogen and silyl groups can interact with microbial enzymes, potentially inhibiting growth.
- Antifungal Activity : The compound may show effectiveness against specific fungal strains, making it a candidate for antifungal drug development.
- Anticancer Potential : Preliminary investigations indicate that the unique interactions of this compound with cellular receptors may contribute to anticancer effects.
The biological activity of cyclohexanol derivatives is often attributed to their ability to interact with biological targets such as:
- Enzymes : Inhibition or modification of enzyme activity can lead to reduced microbial growth or altered cancer cell proliferation.
- Receptors : Binding to specific receptors may trigger cellular responses that inhibit tumor growth or elicit immune responses.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various cyclohexanol derivatives, including the compound . Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for use in antibacterial formulations.
- Antifungal Evaluation : In vitro tests demonstrated that the compound exhibited notable antifungal activity against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections.
- Cancer Cell Line Testing : Research involving human cancer cell lines revealed that the compound could induce apoptosis in breast cancer cells, highlighting its potential role in cancer therapy.
Synthesis Methods
The synthesis of cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- can involve several steps:
- Formation of Pyrimidine Derivative : Starting from a pyrimidine precursor, chlorination and silylation reactions are performed.
- Cyclohexanol Backbone Integration : The pyrimidine derivative is then coupled with cyclohexanol through nucleophilic substitution reactions.
- Purification and Characterization : The final product is purified using chromatographic techniques and characterized by NMR and mass spectrometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
